
2,6-Difluorobenzylmethylsulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluorobenzylmethylsulfone is a chemical compound with the molecular formula C8H8F2O2S and a molecular weight of 206.21 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of two fluorine atoms attached to a benzyl ring, along with a methylsulfone group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorobenzylmethylsulfone can be achieved through various methods. One common approach involves the Halex process, where dichlorobenzene is treated with a metal fluoride such as potassium fluoride (KF) or silver fluoride (AgF) to replace the halogen via an S_N2 reaction . This method is efficient but is limited to highly activated substrates and may have low selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the Halex process mentioned above could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification steps.
化学反应分析
Types of Reactions
2,6-Difluorobenzylmethylsulfone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
2,6-Difluorobenzylmethylsulfone is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions and modifications. Additionally, it may have applications in the development of fluorescent probes for detecting biomolecules . The compound’s unique chemical structure allows it to be used in various fields, including chemistry, biology, medicine, and industry.
作用机制
its effects are likely mediated through interactions with specific molecular targets, such as proteins or enzymes, in proteomics research . The presence of fluorine atoms may enhance its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
Methyl 2,6-difluorobenzoate: This compound has a similar fluorinated benzyl structure but contains an ester group instead of a sulfone.
2,6-Difluorobenzylamine: This compound features an amine group in place of the sulfone group.
Uniqueness
2,6-Difluorobenzylmethylsulfone is unique due to the presence of both fluorine atoms and a methylsulfone group, which confer distinct chemical properties and reactivity. Its specific structure makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
886497-97-8 |
|---|---|
分子式 |
C8H8F2O2S |
分子量 |
206.21 g/mol |
IUPAC 名称 |
1,3-difluoro-2-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8F2O2S/c1-13(11,12)5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3 |
InChI 键 |
LMBJIRVVCCTIEL-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CC1=C(C=CC=C1F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)
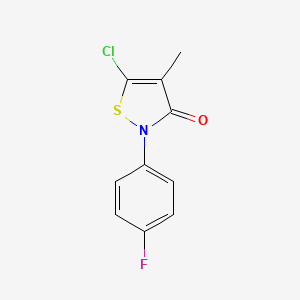
![(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235277.png)
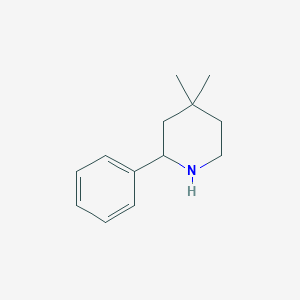
![1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B15235284.png)
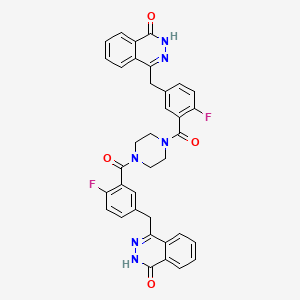
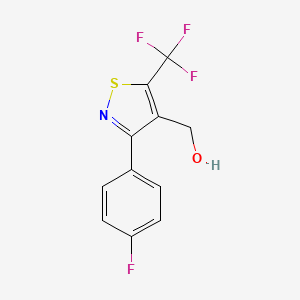
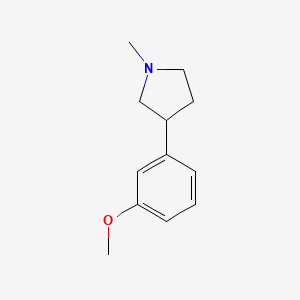
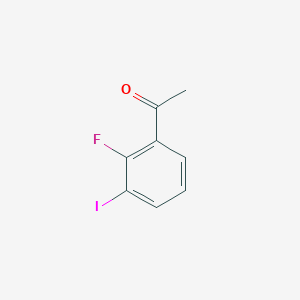
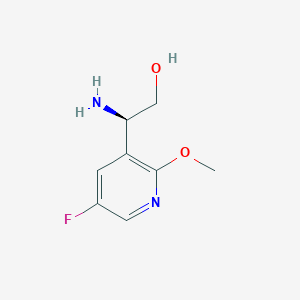


![tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B15235337.png)

